3-methyl-N,N-dipropylaniline
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Overview
Description
3-Methyl-N,N-dipropylaniline is an organic compound with the molecular formula C13H21N. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by two propyl groups, and a methyl group is attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N,N-dipropylaniline typically involves the alkylation of aniline derivatives. One common method is the reaction of 3-methylaniline with propyl halides in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or ethanol under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions and higher yields. The process involves the same basic reaction but is optimized for large-scale production with considerations for cost, efficiency, and safety .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-N,N-dipropylaniline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Nitro and sulfonic acid derivatives.
Scientific Research Applications
3-Methyl-N,N-dipropylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-methyl-N,N-dipropylaniline involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N,N-Dipropylaniline: Similar structure but lacks the methyl group on the benzene ring.
3-Methyl-N,N-diethylamine: Similar structure but with ethyl groups instead of propyl groups.
N,N-Dimethylaniline: Lacks the propyl groups and has methyl groups instead.
Uniqueness
3-Methyl-N,N-dipropylaniline is unique due to the presence of both propyl groups and a methyl group on the benzene ring. This specific substitution pattern imparts distinct chemical and physical properties, making it suitable for specialized applications in organic synthesis and industrial processes .
Properties
Molecular Formula |
C13H21N |
---|---|
Molecular Weight |
191.31 g/mol |
IUPAC Name |
3-methyl-N,N-dipropylaniline |
InChI |
InChI=1S/C13H21N/c1-4-9-14(10-5-2)13-8-6-7-12(3)11-13/h6-8,11H,4-5,9-10H2,1-3H3 |
InChI Key |
DUFIFXVQSKZLTB-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1=CC=CC(=C1)C |
Origin of Product |
United States |
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